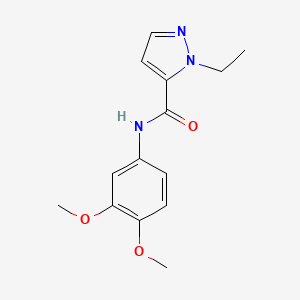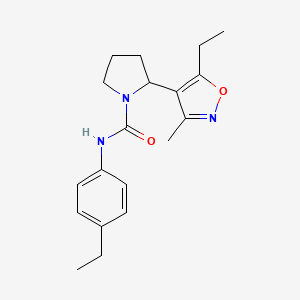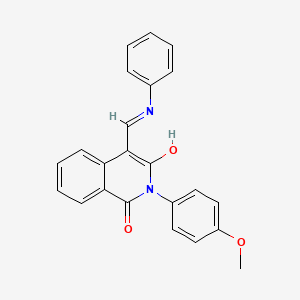
1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use as a research tool in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act through the generation of reactive oxygen species and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure, which allows for the development of new research tools and techniques. However, limitations include the potential for toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could focus on its potential applications in the development of new cancer treatments, as well as its use as a research tool in various fields such as biochemistry, molecular biology, and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-bromobenzaldehyde and 3-nitrobenzylidenemalononitrile in the presence of ammonium acetate and ethanol. The resulting product is then purified through recrystallization and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent.
Eigenschaften
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O5/c18-11-4-6-12(7-5-11)20-16(23)14(15(22)19-17(20)24)9-10-2-1-3-13(8-10)21(25)26/h1-9H,(H,19,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFSSZHQRKROBO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-bromophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6078912.png)
![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)


![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)
![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)
![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)

![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)